Phenyl oxolane-2-carboxylate
Description
Contextualization within Tetrahydrofuran-2-carboxylate Chemistry
Phenyl oxolane-2-carboxylate is a derivative of tetrahydrofuran-2-carboxylic acid, also known as oxolane-2-carboxylic acid. The tetrahydrofuran (B95107) (THF) ring is a five-membered cyclic ether, a structural motif prevalent in a vast array of natural products and synthetic molecules of pharmaceutical importance. asianpubs.org The 2-carboxylate substitution introduces a reactive handle that allows for the synthesis of a diverse range of derivatives, primarily esters and amides.
The chemistry of simple alkyl esters of tetrahydrofuran-2-carboxylic acid, such as the methyl and ethyl esters, is well-established. cdnsciencepub.com These compounds are typically synthesized through the acid-catalyzed esterification of tetrahydrofuran-2-carboxylic acid with the corresponding alcohol. For instance, ethyl tetrahydrofuran-2-carboxylate is prepared by reacting tetrahydrofuran-2-carboxylic acid with ethanol (B145695) under reflux in the presence of a catalyst like sulfuric acid. These simple esters serve as crucial intermediates in organic synthesis. Their reactivity includes oxidation to the parent carboxylic acid, reduction to tetrahydrofuran-2-methanol, and various nucleophilic substitution reactions at the ester group.
Significance of Phenyl Ester Functionality in Oxolane Systems for Advanced Chemical Research
The incorporation of a phenyl ester functionality, as opposed to a simple alkyl ester, imparts unique chemical and physical properties to the oxolane system, opening avenues for advanced research. Phenyl esters are known to be more reactive than their alkyl counterparts towards nucleophiles and can serve as effective acylating agents. This enhanced reactivity is due to the electron-withdrawing nature of the phenyl group, which makes the carbonyl carbon more electrophilic.
In the context of medicinal chemistry, the phenyl ester group can act as a bioisostere for other functional groups or serve as a prodrug moiety. Ester prodrugs are a common strategy to enhance properties like solubility, stability, and bioavailability of parent drug molecules. scirp.org Specifically, phenyl esters can be designed to be cleaved by esterase enzymes in the body, releasing an active carboxylic acid. scirp.org Furthermore, phenyl esters themselves have been identified as potent and selective inhibitors of biological targets, such as the caseinolytic protease P (ClpP) in bacteria, where they act as covalently trapped acyl-enzyme intermediates. acs.orgnih.gov This suggests that this compound could be investigated for its own intrinsic biological activity, leveraging the combined structural features of the THF ring and the reactive phenyl ester.
The phenyl group also introduces aromaticity and increased lipophilicity, which can significantly influence a molecule's interaction with biological targets and its pharmacokinetic profile. The potential for substitution on the phenyl ring provides a straightforward way to modulate these properties, allowing for systematic structure-activity relationship (SAR) studies. acs.org
Current Research Landscape and Identified Gaps in the Academic Literature Concerning this compound
The current academic literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on related structures, direct studies on its synthesis, characterization, and application are notably absent. The research landscape is populated with studies on:
N-Aryl Oxolane-2-carboxamides: A number of studies focus on derivatives where the oxolane-2-carbonyl moiety is linked to a phenyl group via an amide bond (e.g., N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide). These compounds are investigated for a range of biological activities, including anticancer properties.
C-Phenyl Substituted Oxolane-2-carboxylic Acids: Research is also available on compounds where a phenyl group is directly attached to the tetrahydrofuran ring, such as 5-phenyl-2-furoic acid derivatives. sci-hub.se
Simple Esters of Tetrahydrofuran-2-carboxylic Acid: As mentioned, the synthesis and reactions of methyl and ethyl esters are well-documented. cdnsciencepub.com
This disparity highlights a clear void in the scientific literature. There is a lack of reported data on the specific synthesis and detailed physicochemical properties of this compound. Consequently, its potential reactivity, stability, and utility as a synthetic intermediate or a bioactive molecule remain largely unexplored. This gap presents an opportunity for new research to synthesize this compound, characterize its properties, and investigate its potential applications, particularly in areas where phenyl esters and tetrahydrofuran rings are known to be advantageous, such as medicinal chemistry and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
phenyl oxolane-2-carboxylate |
InChI |
InChI=1S/C11H12O3/c12-11(10-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 |
InChI Key |
FFACSENHYLWWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Oxolane 2 Carboxylate and Analogues
Strategies for Esterification of Oxolane-2-carboxylic Acids with Phenols
The esterification of phenols, which are less nucleophilic than aliphatic alcohols, with carboxylic acids like oxolane-2-carboxylic acid, requires specific and often catalyzed approaches to achieve efficient conversion.
Direct Condensation and Esterification Protocols
Direct esterification involves the reaction of a carboxylic acid with a phenol (B47542), typically in the presence of an acid catalyst to facilitate the removal of a water molecule. google.com To drive the reaction equilibrium towards the formation of the phenyl ester, an excess of one reactant or the removal of water as it forms is often necessary. google.com
Recent advancements have focused on developing more effective and environmentally benign catalytic systems. For instance, a solid amorphous catalyst, SiO₂–SO₃H, prepared from sand and sulfuric acid, has proven highly efficient for the esterification of various carboxylic acids with phenol. usp.brresearchgate.net This heterogeneous catalyst allows for simpler workup procedures compared to traditional homogeneous acid catalysts like sulfuric acid. usp.br Another approach involves the use of a borate-sulfuric acid catalyst complex, which facilitates the direct synthesis of phenyl esters from phenols and carboxylic acids at temperatures ranging from 75°C to 285°C. google.com
Mechanochemical methods, such as high-speed ball-milling, present a solvent-free alternative for esterification at room temperature. nih.gov One such strategy employs iodine (I₂) and potassium hypophosphite (KH₂PO₂) to achieve esterification in short reaction times. nih.gov Isotope labeling studies have shown that in this system, the oxygen atom in the resulting ester originates from the carboxylic acid. nih.gov
Transesterification Approaches for Phenyl Oxolane-2-carboxylate Synthesis
Transesterification is an alternative route where an existing ester, such as methyl or ethyl oxolane-2-carboxylate, is reacted with phenol to yield this compound. This method is particularly useful when the direct esterification is challenging. The synthesis of diphenyl oxalate (B1200264), for example, has been achieved through the transesterification of dimethyl or diethyl oxalate with phenol using transition metal oxide catalysts supported on silica. usp.br Similar principles can be applied to the synthesis of this compound. Enzymatic catalysis, for instance using Novozym 435, has been effectively used in the transesterification of various phenolic compounds. mdpi.com
Catalytic Systems and Optimized Reaction Conditions for Ester Bond Formation
The choice of catalyst and reaction conditions is crucial for maximizing the yield of phenyl esters. A variety of activating agents have been developed to enhance the reactivity of carboxylic acids towards phenols. Pivalic anhydride (B1165640), an inexpensive and easy-to-handle reagent, can be used in conjunction with sodium thiosulfate (B1220275) to mediate the esterification. arkat-usa.org This method involves the in situ generation of a pivaloyl mixed anhydride, which then reacts with sodium thiosulfate to form a reactive acyl-Bunte salt intermediate that is subsequently attacked by the phenol. arkat-usa.org
Other activating agents include trifluoroacetic anhydride (TFAA) and various coupling reagents like 2-chloro-1-methylpyridinium (B1202621) iodide and dicyclohexylcarbodiimide (B1669883) (DCC). arkat-usa.org For solid acid catalysts like SiO₂–SO₃H, reactions can be performed using conventional heating or under microwave irradiation, with the latter often resulting in higher yields and shorter reaction times. usp.brresearchgate.net The catalyst can often be recovered and reused for several reaction cycles. usp.brresearchgate.net
Table 1: Comparison of Catalytic Systems for Phenyl Ester Synthesis
| Catalyst/Method | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| SiO₂–SO₃H | Carboxylic Acid, Phenol | Microwave (360 W), ~70°C, 9 min | High | researchgate.net |
| SiO₂–SO₃H | Carboxylic Acid, Phenol | Heating Mantle, 90-120°C, 5 h | Good | researchgate.net |
| Borate-Sulfuric Acid | Carboxylic Acid, Phenol | 75-285°C | Not Specified | google.com |
| I₂ / KH₂PO₂ | Carboxylic Acid, Alcohol | Ball-milling, Room Temp, 20 min | 45-91% | nih.gov |
| Pivalic Anhydride / Na₂S₂O₃ | Carboxylic Acid, Phenol | Not Specified | Good | arkat-usa.org |
Synthesis of the Oxolane-2-carboxylic Acid Core
The formation of the tetrahydrofuran (B95107) ring, the core structure of the acid moiety, can be accomplished through various synthetic routes, including ring-opening of smaller heterocycles and intramolecular cyclization of acyclic precursors.
Ring-Opening Reactions of Oxiranes Leading to Tetrahydrofuran Derivatives
The synthesis of tetrahydrofuran derivatives can be initiated from oxiranes (epoxides). These reactions often involve the nucleophilic opening of the strained three-membered ring, followed by a subsequent cyclization step. A notable example is the ring expansion of 2,3-epoxyalcohols, which can proceed through a double SN2 process to form tetrahydrofurans. nih.gov The ring-opening of oxiranes is generally easier to achieve than that of less strained four-membered rings like oxetanes. researchgate.net The reaction of a carboxylic anion with an oxirane can lead to a hydroxy ester intermediate, which, with appropriate functionality, can be induced to cyclize into a tetrahydrofuran derivative. researchgate.net
Cyclization Reactions for the Construction of the Tetrahydrofuran Ring System
Intramolecular cyclization is a common and powerful strategy for constructing the tetrahydrofuran ring. nih.gov
Nucleophilic Substitution: Classical approaches often rely on an intramolecular SN2 reaction, where a hydroxyl group displaces a tethered leaving group such as a halide or a sulfonate ester on a linear carbon chain to form the cyclic ether. nih.gov Lewis acids or Brønsted acids can also mediate the cyclization of unsaturated alcohols, such as the conversion of certain aldehydes with ethyl diazoacetate in the presence of SnCl₄ to yield tetrahydrofuran derivatives. nih.gov
Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions of alkynols can be tuned to achieve 5-exo cyclizations, providing a divergent route to oxygen-containing heterocycles. organic-chemistry.org Similarly, platinum catalysts have been used for the hydroalkoxylation of γ- and δ-hydroxy olefins to form tetrahydrofurans. organic-chemistry.org
Radical Cyclizations: Another approach involves the intramolecular cyclization of radicals. For instance, unsaturated carboxylic acids can undergo a Kolbe decarboxylation followed by an intramolecular radical cyclization to yield substituted tetrahydrofurans. organic-chemistry.org Visible-light-mediated photoredox catalysis can also be employed to generate alkyl radicals from activated alcohols, which then undergo 5-exo-trig cyclizations to form the tetrahydrofuran ring. nih.gov
Hydrogenation of Furan (B31954) Derivatives: A highly efficient route to tetrahydrofuran-2-carboxylic acid involves the catalytic hydrogenation of furan-2-carboxylic acid, a compound derivable from biomass. d-nb.info Palladium catalysts are particularly effective for the hydrogenation of the furan ring's C=C bonds while leaving the carboxylic acid group intact, leading to tetrahydrofuran-2-carboxylic acid with very high selectivity. d-nb.info
Table 2: Selected Cyclization Methods for Tetrahydrofuran Synthesis
| Method | Precursor Type | Catalyst/Reagent | Key Feature | Source |
|---|---|---|---|---|
| Intramolecular SN2 | Acyclic chain with -OH and leaving group | Base | Classical, reliable method | nih.gov |
| Palladium-Catalyzed Cyclization | Alkynol | Palladium catalyst | Divergent synthesis | organic-chemistry.org |
| Photoredox Radical Cyclization | Monoallylated 1,2-diol derivative | Visible light, photocatalyst | C-C bond formation via cyclization | nih.gov |
| Hydrogenation | Furan-2-carboxylic acid | Palladium catalyst | High selectivity, biomass-derived precursor | d-nb.info |
Carboxylation Methodologies Applied to Substituted Tetrahydrofurans
The direct C-H carboxylation of a saturated tetrahydrofuran ring at the 2-position using carbon dioxide is challenging due to the high stability of the C-H bond. researchgate.net Therefore, synthetic chemists often employ indirect or multi-step strategies to introduce the carboxylate functionality.
One prominent method involves the modification of furan precursors. Furoic acid, which can be produced from the oxidation of furfural, serves as a key intermediate. mdpi.com This unsaturated precursor can then be hydrogenated to yield tetrahydro-2-furoic acid (also known as oxolane-2-carboxylic acid). wikipedia.org This reduction has been achieved using various catalytic systems. For instance, selective hydrogenation of 2-furoic acid has been successfully performed over a bimetallic palladium-nickel catalyst supported on alumina. wikipedia.org
Another advanced approach is the functionalization of the C-H bond at the α-position to the oxygen atom through metal-catalyzed C-H insertion reactions. Rhodium carbenoids, generated from the decomposition of methyl aryldiazoacetates, have been shown to undergo intermolecular C-H insertion into tetrahydrofuran. This reaction, catalyzed by complexes like dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄), forms the corresponding methyl 2-(tetrahydrofuran-2-yl)acetate derivative, effectively installing a carboxylate precursor at the desired position. acs.org
Biocatalytic methods also provide a route to chiral oxolane-2-carboxylic acid. The enantioselective hydrolysis of racemic tetrahydrofuran-2-carboxylate esters using enzymes, such as protease from Aspergillus melleus, can yield the desired (R)-acid with high enantiomeric excess. researchgate.net
Introduction of Phenyl Moieties within Oxolane-2-carboxylate Structures
Introducing a phenyl group can be accomplished by targeting either the oxolane ring itself or by forming a phenyl ester at the carboxylate position.
Arylation Techniques on the Oxolane Ring
Directly attaching a phenyl group to the oxolane ring is a modern synthetic challenge addressed by advanced C-H functionalization reactions. These methods activate the C-H bond at the 2-position of the tetrahydrofuran ring for cross-coupling.
One such method is the metallaphotoredox-catalyzed α-oxy C(sp³)-H arylation. In this process, a photocatalyst and a nickel catalyst work in concert. The photocatalyst can generate a chlorine radical from an aryl chloride, which then abstracts a hydrogen atom from the α-position of tetrahydrofuran. The resulting tetrahydrofuranyl radical is then trapped by the nickel catalyst to form the C-C bond with the aryl group. organic-chemistry.org
Rhodium-catalyzed C-H insertion reactions also provide a pathway for arylation. As described previously, rhodium carbenoids derived from aryldiazoacetates can insert into the C-H bond of tetrahydrofuran, directly yielding a phenyl-substituted acetate (B1210297) derivative attached to the oxolane ring. acs.org
The data below summarizes the outcomes of a specific rhodium-catalyzed C-H insertion reaction into tetrahydrofuran.
| Diazo Compound | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | 65 | 92 |
| Methyl (p-methoxyphenyl)diazoacetate | Rh₂(S-DOSP)₄ | 62 | 94 |
| Methyl (p-chlorophenyl)diazoacetate | Rh₂(S-DOSP)₄ | 68 | 91 |
Strategies for Phenyl Substitution at the Carboxylate Ester Component
The formation of the phenyl ester moiety is a more conventional transformation, typically achieved by standard esterification reactions. This involves coupling the oxolane-2-carboxylic acid with phenol or a derivative.
A common laboratory method is the reaction of oxolane-2-carbonyl chloride (the acid chloride of tetrahydro-2-furoic acid) with phenol in the presence of a base like pyridine. Alternatively, coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like TBTU, can facilitate the direct reaction between the acid and phenol.
A sustainable approach involves the reaction of carboxylic acids with diphenyl carbonate in the presence of a catalytic amount of a tertiary amine base at elevated temperatures. This method avoids the use of harsher reagents like acid chlorides.
Diastereoselective and Enantioselective Synthesis of this compound Isomers
Controlling the stereochemistry of substituted oxolane rings is crucial for applications in pharmaceuticals and natural product synthesis. This is achieved using chiral auxiliaries, asymmetric catalysis, and stereoselective cyclization strategies.
Application of Chiral Auxiliaries in Oxolane Carboxylate Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
In the context of oxolane carboxylate synthesis, a chiral auxiliary can be attached to a precursor, which is then used in a diastereoselective reaction to form the ring. For example, the heterogeneously catalyzed diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with a chiral auxiliary has been described. A furan-2-yl-methanone derivative bearing a chiral (S)-2-(hydroxydiphenylmethyl)-pyrrolidine auxiliary undergoes hydrogenation to the corresponding tetrahydrofuran derivative with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantioenriched tetrahydrofuran-2-carboxylic acid. researchgate.net
Another strategy involves the use of a chiral sulfoxide (B87167) auxiliary on a γ-hydroxyketone precursor. The intramolecular cyclization and reduction sequence leads to the formation of a 2,5-disubstituted tetrahydrofuran with good diastereoselectivity. nih.gov Tin(IV) chloride-mediated [3+2] cycloadditions of allylsilanes with optically active α-keto esters have also been shown to produce tetrahydrofuran derivatives with a high level of diastereoselectivity. researchgate.net
Organocatalytic and Metal-Catalyzed Asymmetric Synthesis Routes
Asymmetric catalysis, using either small organic molecules (organocatalysis) or chiral metal complexes, offers a more atom-economical approach to enantiomerically enriched products.
Organocatalysis: Cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully employed in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, which provides a direct route to chiral tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org Another powerful strategy is the use of tandem iminium-enamine catalysis. This approach has been used in a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals to construct 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities. researchgate.net
Metal-Catalyzed Synthesis: A variety of transition metals have been used to catalyze the asymmetric synthesis of tetrahydrofuran derivatives.
Rhodium Catalysis: As mentioned earlier, the C-H activation of tetrahydrofuran using a chiral rhodium catalyst, Rh₂(S-DOSP)₄, and an aryldiazoacetate produces the 2-substituted product with very high enantioselectivity (up to 94% ee). acs.org
Copper Catalysis: Chiral copper catalysts can be used in the ring expansion of oxetanes with diazoesters to afford substituted tetrahydrofurans with high diastereoselectivity and enantioselectivity. nih.gov Additionally, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to polysubstituted tetrahydrofurans with enantioselectivities up to 97% ee. chemistryviews.org
Palladium Catalysis: An efficient method for synthesizing chiral tetrahydrofuran acetals involves a Palladium-catalyzed asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers, producing products with high levels of both enantio- and diastereoselectivity. acs.org
The table below highlights the performance of various catalytic systems in the asymmetric synthesis of substituted tetrahydrofurans.
| Catalyst Type | Reaction | Catalyst/Ligand | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Organocatalyst | Double Michael Addition | Diarylprolinol Silyl Ether | 72 | 98% ee, >20:1 dr |
| Rhodium | C-H Insertion | Rh₂(S-DOSP)₄ | 62 | 94% ee |
| Copper | Henry Reaction/Iodocyclization | Cu(OTf)₂ / Chiral Ligand | 85 | 97% ee |
| Palladium | Allylic Cycloaddition | Pd₂(dba)₃ / (S)-Tol-BINAP | 95 | 96% ee, >20:1 dr |
Resolution Techniques for Stereoisomeric Enrichment
The synthesis of enantiomerically pure this compound and its analogues is of significant interest, necessitating effective methods for resolving racemic mixtures. Kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, is a prominent strategy. wikipedia.org This approach allows for the isolation of an enantioenriched, less reactive starting material and an enantioenriched product. nih.gov
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful tool for achieving high enantioselectivity under mild conditions. nih.gov Lipases and proteases are commonly employed for the resolution of racemic esters of tetrahydrofuran-2-carboxylic acid through selective hydrolysis. In this process, the enzyme preferentially hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. researchgate.net For example, the protease from Aspergillus melleus has been successfully used for the enantioselective hydrolysis of racemic ethyl (±)-tetrahydrofuran-2-carboxylate. researchgate.net This reaction yields the (R)-acid and the unreacted (S)-ester, which can then be separated. Lipoprotein lipase (B570770) has also been shown to be effective in resolving α-sulfinyl esters, providing both the unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and enantiomeric ratios. nih.gov
A key advantage of enzymatic resolution is the potential for process optimization through enzyme immobilization. Immobilization can enhance enzyme activity, stability, and selectivity, and it simplifies the separation of the biocatalyst from the reaction mixture, allowing for its reuse over multiple cycles. researchgate.net
Chemical Kinetic Resolution
Non-enzymatic, chemical methods for kinetic resolution also provide a viable pathway for stereoisomeric enrichment. These methods often involve chiral acyl transfer reagents or catalysts. nih.gov For instance, the diastereoselective acylation of racemic cyclic amines with active esters of 2-phenoxypropanoic acid has been studied, with the ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide proving to be a highly selective agent. researchgate.net While this example involves amines, the principle of using a chiral acylating agent to differentiate between enantiomers is broadly applicable.
Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering the potential to convert a racemic mixture entirely into a single enantiomer of the product. nih.gov DKR combines a kinetic resolution with an in situ racemization of the starting material. acs.org This technique has been successfully applied to substrates like α-substituted β-ketoesters and β-aryl α-keto esters, using asymmetric hydrogenation or transfer hydrogenation to generate products with multiple contiguous stereocenters with high diastereoselectivity. nih.govacs.org
Diastereomeric Crystallization
Another classical and effective method for resolving the precursor, racemic tetrahydrofuran-2-carboxylic acid, is through the formation and separation of diastereomeric salts. This technique involves reacting the racemic acid with a stoichiometric amount of a chiral resolving agent, typically an optically active amine, to form a pair of diastereomeric salts. google.com These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com Chiral bases like brucine (B1667951) and (+)-ephedrine have been successfully used to resolve 2-tetrahydrofuran-carboxylic acid. cdnsciencepub.com The choice of solvent is a critical parameter in this process, as it significantly influences the yield and enantiomeric purity of the crystallized salt.
Alternatively, diastereomeric esters can be formed using a chiral auxiliary. The esterification of a racemic carboxylic acid with a chiral alcohol, such as ʟ-(−)-menthol, produces diastereomeric esters that can be separated chromatographically. beilstein-journals.org Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids. beilstein-journals.org
| Resolution Method | Resolving Agent / Catalyst | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Aspergillus melleus protease | Ethyl (±)-tetrahydrofuran-2-carboxylate | (R)-tetrahydrofuran-2-carboxylic acid and unreacted (S)-ester | researchgate.net |
| Diastereomeric Salt Crystallization | Brucine | (±)-Tetrahydrofuran-2-carboxylic acid | Separated salts of (+) and (-) acids | cdnsciencepub.com |
| Diastereomeric Ester Formation | ʟ-(−)-Menthol | Racemic carboxylic acid intermediate | Chromatographically separable diastereomeric esters | beilstein-journals.org |
| Dynamic Kinetic Resolution (DKR) | Chiral spiro iridium catalyst | Racemic γ-substituted cyclic β-ketoesters | Chiral cyclic β-hydroxy esters with high ee and diastereoselectivity | acs.org |
Advanced Synthetic Approaches for this compound Derivatives
Modern synthetic strategies are increasingly focused on improving efficiency, molecular complexity, and sustainability. For the synthesis of this compound derivatives, advanced approaches such as multi-component reactions and continuous flow chemistry offer significant advantages over traditional methods.
Multi-component Reaction Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly efficient for building molecular complexity. ufms.brbeilstein-journals.org They are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgmdpi.com The γ-butyrolactone core, present in oxolane-2-carboxylate derivatives, is an important target for MCRs. ufms.brufms.br
Isocyanide-Based MCRs (I-MCRs)
The Passerini and Ugi reactions are prominent examples of I-MCRs that are powerful tools in combinatorial chemistry. mdpi.comnih.gov
The Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide. mdpi.comresearchgate.net This reaction provides a direct route to highly functionalized ester derivatives. researchgate.net
The Ugi four-component reaction (U-4CR) extends this chemistry by incorporating a primary amine, yielding a bis-amide product. nih.govmdpi.com The Ugi reaction proceeds through the formation of an imine, which is then activated by the carboxylic acid and attacked by the isocyanide. nih.govmdpi.com
These reactions are highly modular, allowing for the variation of each component to create a wide array of derivatives. nih.gov While direct application to this compound synthesis is specific, the principles can be applied to generate complex derivatives by using tetrahydrofuran-2-carboxylic acid or tetrahydrofuran-2-carboxaldehyde as one of the components.
Other MCRs for γ-Butyrolactone Synthesis
Beyond I-MCRs, other strategies have been developed for the synthesis of the γ-butyrolactone ring. One notable example is a cobalt-catalyzed domino process. ufms.br This MCR involves the in situ metalation of an aromatic bromide, conjugate addition to dimethyl itaconate, aldolization with a carbonyl compound, and a final cyclization to form a substituted γ-butyrolactone. ufms.br Such methodologies demonstrate the power of transition-metal catalysis in constructing complex heterocyclic frameworks in a single pot. ufms.br
| Reaction Name | Number of Components | Reactant Types | Core Product Structure | Reference |
|---|---|---|---|---|
| Passerini Reaction | Three | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxyamide | mdpi.comresearchgate.net |
| Ugi Reaction | Four | Carboxylic Acid, Carbonyl, Amine, Isocyanide | Bis-amide | nih.govmdpi.com |
| Cobalt-Catalyzed Domino Reaction | Three | Aromatic Bromide, Dimethyl Itaconate, Carbonyl | Substituted γ-Butyrolactone | ufms.br |
Continuous Flow Chemistry and Process Intensification in Synthesis
Process intensification aims to develop safer, more efficient, and more sustainable chemical processes. nih.govresearchgate.net Continuous flow chemistry, often utilizing microreactors, is a key technology in this field, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. flinders.edu.aursc.org
The synthesis of this compound via esterification is well-suited for process intensification. mdpi.com The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible reaction often limited by equilibrium. chemistrysteps.com Continuous flow systems can overcome this limitation effectively. nih.govmdpi.com
Strategies for Intensified Esterification:
Enhanced Mixing and Heat Transfer: Microreactors provide high surface-area-to-volume ratios, enabling rapid heat exchange and precise temperature control, which is crucial for optimizing reaction kinetics and minimizing side reactions. flinders.edu.au
Equilibrium Shifting: To drive the esterification towards completion, the water byproduct must be removed. chemistrysteps.com In flow systems, this can be achieved using integrated membrane reactors (e.g., pervaporation) that selectively remove water from the reaction stream, thereby shifting the equilibrium to favor product formation. nih.govmdpi.com
Heterogeneous Catalysis: Instead of homogeneous acid catalysts like sulfuric acid, which require difficult separation and can be corrosive, solid acid catalysts (e.g., ion-exchange resins, zeolites) can be packed into a column reactor. researchgate.netmdpi.com This simplifies catalyst separation and reuse, aligning with green chemistry principles. researchgate.netrsc.org The substrate solution flows through the packed bed, ensuring efficient contact with the catalyst. rsc.org
Automation and Scalability: Continuous flow processes can be automated for extended, stable operation, as demonstrated in the multi-day synthesis of Grignard reagents under model predictive control. aiche.org Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which avoids the challenges associated with scaling up batch reactors. flinders.edu.aursc.org
A conceptual continuous flow setup for producing this compound would involve pumping streams of tetrahydrofuran-2-carboxylic acid and phenol through a heated packed-bed reactor containing a solid acid catalyst. The output stream could then pass through a membrane separation unit to remove water before in-line purification, potentially using scavenger resins to remove any unreacted starting materials or catalyst traces. membranereactors.com This integrated approach can significantly increase process efficiency and product purity. nih.govmdpi.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Process Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time. | flinders.edu.au |
| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Improved safety due to small reactor volumes and better heat dissipation. | aiche.org |
| Efficiency | Often limited by equilibrium; requires post-reaction workup to remove byproducts. | Can integrate in-line separation (e.g., membrane pervaporation) to shift equilibrium and increase conversion. | nih.govmdpi.com |
| Catalyst Handling | Homogeneous catalysts require neutralization and separation; heterogeneous catalysts can be difficult to separate. | Ideal for packed-bed reactors with heterogeneous catalysts, allowing for easy separation and reuse. | researchgate.netrsc.org |
| Scalability | "Scaling-up" can be complex and may change reaction outcomes. | "Scaling-out" or continuous operation allows for straightforward production increase. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Phenyl Oxolane 2 Carboxylate
Hydrolysis and Transesterification Reactions of the Phenyl Ester Moiety
The phenyl ester group is a key functional component of the molecule, susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to hydrolysis and transesterification reactions, leading to the cleavage of the ester bond.
The cleavage of the phenyl ester in Phenyl oxolane-2-carboxylate is typically studied under hydrolytic conditions, which can be promoted by acid, base, or neutral water. While specific kinetic data for this compound is not extensively documented in the literature, the behavior of analogous phenyl esters provides a robust framework for understanding its reactivity.
Under acidic conditions, the mechanism typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule (AAC2 mechanism). chemistrysteps.com Neutral hydrolysis, or the water reaction, is generally much slower but can be significant under certain conditions. acs.org
Kinetic studies on similar phenyl esters show that the rate of hydrolysis is highly dependent on pH. The rates of hydrolysis for phenyl hydrogen succinate, for example, decrease as the pH decreases, reaching a minimum around pH 2 before increasing again. rsc.org The rate constants for base-catalyzed hydrolysis are typically several orders of magnitude greater than those for acid-catalyzed or neutral hydrolysis, reflecting the higher nucleophilicity of the hydroxide (B78521) ion compared to water. viu.ca The table below presents representative kinetic data for the hydrolysis of phenyl acetate (B1210297), a structurally related phenyl ester, to illustrate the influence of pH on reaction rates.
| Catalyst/Condition | Mechanism | Rate Constant (k) |
|---|---|---|
| Acid-Catalyzed (H⁺) | AAC2 | ~9.4 x 10⁻⁵ M⁻¹s⁻¹ |
| Neutral (H₂O) | - | ~2.2 x 10⁻⁹ s⁻¹ |
| Base-Catalyzed (OH⁻) | BAC2 | ~1.4 M⁻¹s⁻¹ |
Note: Data are illustrative and based on phenyl acetate, a model compound. Actual rates for this compound may vary.
The rate of ester hydrolysis can be significantly enhanced through the use of various catalytic systems. Beyond simple acid and base catalysis, enzymatic and organometallic catalysts offer pathways for highly efficient and selective cleavage.
Biocatalytic Systems: Lipases are a class of enzymes that catalyze the hydrolysis of ester bonds and are widely used in organic synthesis. nih.govfrontiersin.org These enzymes can operate under mild conditions (pH and temperature) and often exhibit high chemo-, regio-, and enantioselectivity. nih.gov For a substrate like this compound, a lipase (B570770) could selectively hydrolyze the ester linkage without affecting other parts of the molecule. The mechanism of lipase catalysis typically involves an active site serine residue that acts as a nucleophile, attacking the ester's carbonyl carbon to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. nih.gov Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas fluorescens lipase have shown efficacy in the hydrolysis of various esters, including those with cyclic moieties. acs.org
Acid/Base Catalysis: As previously mentioned, strong acids and bases are effective catalysts. Base-promoted hydrolysis (saponification) is often preferred for preparative synthesis because the deprotonation of the resulting carboxylic acid renders the reaction irreversible. chemistrysteps.comyoutube.com Acid catalysis is reversible and requires driving the equilibrium, for instance, by using a large excess of water. chemistrysteps.com
The following table summarizes the features of different catalytic systems for ester hydrolysis.
| Catalytic System | Key Features | Typical Conditions |
|---|---|---|
| Acid Catalysis (e.g., H₂SO₄, HCl) | Reversible; requires driving equilibrium. | Aqueous acid, elevated temperature. |
| Base Catalysis (e.g., NaOH, KOH) | Irreversible; high reaction rates. | Aqueous base, room or elevated temperature. |
| Enzymatic (e.g., Lipases) | High selectivity (chemo-, regio-, enantio-); mild conditions. | Aqueous buffer, near-neutral pH, mild temperature. |
Transformations at the Oxolane Ring
The saturated heterocyclic oxolane (tetrahydrofuran) ring is generally stable but can undergo specific transformations, such as ring-opening or functionalization at its C-H bonds, under appropriate catalytic conditions.
Cleavage of the C-O bonds within the oxolane ring requires significant energy input and typically relies on catalysis. Hydrogenolysis is a key method for achieving this transformation. Research on the related compound, tetrahydrofuran-2-carboxylic acid (THFCA), has shown that bimetallic catalysts are effective. For instance, a tungsten-modified rhodium catalyst (Rh-WOx/SiO₂) can catalyze the C-O hydrogenolysis at the 2-position of THFCA to yield δ-valerolactone and 5-hydroxyvaleric acid. elsevierpure.comresearchgate.net Applying a similar strategy to this compound would likely first involve hydrogenolysis of the ester to toluene (B28343) and THFCA, followed by the ring-opening of the THFCA intermediate.
Alternatively, metal-free systems have been developed. The hydrogenolysis of tetrahydrofuran-2,5-dicarboxylic acid to adipic acid has been achieved using a combination of hydroiodic acid (HI) and molecular hydrogen (H₂), demonstrating that C-O bond cleavage can occur without transition metals. acs.org Oxidative ring-opening presents another pathway. A diiron(II) complex has been shown to catalyze the oxidation of tetrahydrofuran (B95107) (THF) solvent, resulting in the C-C bond cleavage product 3-hydroxypropylformate. nih.govacs.org
Potential products derived from the ring-opening of the oxolane core of this compound (following initial ester cleavage) are listed below.
δ-Valerolactone: Formed via hydrogenolysis and subsequent intramolecular cyclization.
5-Hydroxyvaleric Acid: The direct product of C-O bond hydrogenolysis. elsevierpure.com
Adipic Acid Derivatives: Possible through more extensive hydrogenolysis, by analogy with related dicarboxylic acids. acs.org
Modern synthetic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-installed functional groups. The tetrahydrofuran core, particularly the C-H bonds at the 2- and 5-positions (α to the ether oxygen), are activated for such reactions.
Photocatalytic C-H Functionalization: A metal-free approach using a photocatalyst (such as 4-CzIPN) and a bromine radical precursor (like nBu₄NBr) enables the selective activation of the α-C–H bond of tetrahydrofuran. rsc.org This method generates a radical intermediate that can then participate in C-S and C-C cross-coupling reactions, allowing for the introduction of various substituents at the 2-position while preserving the ring structure.
Carbenoid C-H Insertion: Rhodium-catalyzed decomposition of aryldiazoacetates generates rhodium carbenoids that are highly effective for C-H activation. These species can undergo intermolecular C-H insertion into the α-position of THF with good regioselectivity and, when using chiral catalysts like Rh₂(S-DOSP)₄, high enantioselectivity. acs.org This reaction provides a direct route to 2-substituted tetrahydrofuran derivatives. While these studies were performed on THF itself, the principles are applicable to substituted tetrahydrofurans, suggesting that this compound could be functionalized directly at the 5-position.
Reactivity Profiles of the Phenyl Moiety
In this compound, the phenyl ring is part of a phenoxy group attached to the carbonyl carbon. The reactivity of this ring toward electrophilic aromatic substitution (EAS) is primarily governed by the electronic effects of the ether oxygen atom.
The ether oxygen is an activating substituent because its lone pairs can donate electron density into the aromatic ring through resonance. reddit.com This donation stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. masterorganicchemistry.com This stabilizing effect is most pronounced when the electrophile adds to the ortho or para positions relative to the oxygen atom. Consequently, the ether oxygen is a strong ortho, para-director. reddit.com
While the ester group as a whole is electron-withdrawing, its effect is transmitted through the carbonyl and onto the oxolane ring, not directly onto the phenyl ring of the phenoxy group. Therefore, the dominant influence on the phenyl ring's reactivity is the activating, ortho, para-directing nature of the ether oxygen. Steric hindrance from the rest of the molecule may favor substitution at the less hindered para-position over the ortho-positions. reddit.com
Typical electrophilic aromatic substitution reactions that could be performed on the phenyl ring include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂), primarily at the para-position.
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.
Friedel-Crafts Acylation: Using an acyl chloride (RCOCl) and AlCl₃ to introduce an acyl group (-COR). This reaction would likely occur at the para-position.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry. nih.gov The reactivity and orientation of the incoming electrophile are dictated by the electronic properties of the oxolane-2-carboxylate group attached to the phenyl ring. This substituent functions as an activating group and an ortho, para-director. libretexts.orgwikipedia.org
The oxygen atom directly bonded to the aromatic ring possesses lone pairs of electrons that can be donated into the π-system of the ring through resonance. This electron donation increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself. pressbooks.pub The resonance effect preferentially increases the electron density at the ortho and para positions, thereby directing incoming electrophiles to these sites. organicchemistrytutor.com While the ester's carbonyl group is electron-withdrawing, the resonance donation from the adjacent oxygen is the dominant effect in determining the substitution pattern on the phenyl ring. youtube.com
Common electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, are expected to yield a mixture of ortho- and para-substituted products. The para isomer is often the major product due to reduced steric hindrance compared to the ortho position. organicchemistrytutor.com
| Reaction Type | Reagents | Major Products | Comments |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitrothis compound and 2-Nitrothis compound | The nitronium ion (NO₂⁺) acts as the electrophile. The para isomer typically predominates. |
| Halogenation (Bromination) | Br₂/FeBr₃ | 4-Bromothis compound and 2-Bromothis compound | A Lewis acid catalyst polarizes the halogen molecule to create a potent electrophile. |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(Oxolane-2-carbonyloxy)benzenesulfonic acid and 2-(Oxolane-2-carbonyloxy)benzenesulfonic acid | This reaction is often reversible. |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | 4-Alkylthis compound and 2-Alkylthis compound | Susceptible to carbocation rearrangements and polyalkylation. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acylthis compound and 2-Acylthis compound | Forms a ketone; no polyacylation occurs. |
Derivatization of Substituted Phenyl Groups
Further functionalization of a this compound derivative that already bears a substituent on the phenyl ring is a common synthetic strategy. nih.govlibretexts.org The position of any subsequent substitution is determined by the combined directing effects of the existing substituent and the oxolane-2-carboxylate group.
When both groups direct an incoming electrophile to the same position, the reaction proceeds with high regioselectivity. However, if their directing effects are opposed, a mixture of products may be formed. In such cases, the more strongly activating group typically governs the outcome.
For instance, if the initial substituent is an activating group (e.g., an alkyl group) at the para position, it will work in concert with the ortho, para-directing oxolane-2-carboxylate group to direct incoming electrophiles to the positions ortho to the ester. If the initial substituent is a deactivating, meta-directing group (e.g., a nitro group) at the para position, the directing effects are in opposition, and the outcome will depend on the reaction conditions and the relative activating/deactivating strength of the groups.
| Starting Material | Reaction | Reagents | Expected Major Product(s) | Rationale for Regioselectivity |
|---|---|---|---|---|
| 4-Methylthis compound | Nitration | HNO₃/H₂SO₄ | 4-Methyl-2-nitrothis compound | Both the methyl and the ester groups are ortho, para-directors. The position ortho to the ester (meta to the methyl) is sterically accessible and electronically activated by both groups. |
| 4-Nitrothis compound | Bromination | Br₂/FeBr₃ | 4-Nitro-2-bromothis compound | The ester is an o,p-director and activating, while the nitro group is a m-director and deactivating. The activating ester group dictates the position of substitution, directing the electrophile to its ortho position. |
| 3-Chlorothis compound | Acylation | CH₃COCl/AlCl₃ | 3-Chloro-6-acetylthis compound and 3-Chloro-4-acetylthis compound | The ester group directs ortho and para to itself (positions 2, 4, 6). The chloro group also directs ortho and para (positions 2, 4). Positions 4 and 6 are strongly activated by the ester group. |
Mechanistic Insights into Related Oxolane and Carboxylate Reactions
Nucleophilic Ring-Opening Mechanisms of Related Cyclic Ethers
The oxolane (tetrahydrofuran, THF) ring is a five-membered cyclic ether. Its reactivity towards nucleophilic ring-opening is significantly lower than that of smaller cyclic ethers like oxiranes (epoxides) and oxetanes. fiveable.me This difference is primarily due to ring strain; oxiranes (three-membered ring) and oxetanes (four-membered ring) possess substantial angle strain, which provides a thermodynamic driving force for ring-opening reactions. The oxolane ring is comparatively strain-free. acs.org
Therefore, the ring-opening of THF generally requires harsh conditions, such as the use of strong acids or specialized catalysts, to activate the ether oxygen. nih.govresearchgate.net Under acidic conditions, the ether oxygen is protonated, creating a good leaving group and making the adjacent carbon atoms susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the α-carbons, leading to the cleavage of a C-O bond. acs.org Recent studies have explored various methods to promote the ring-opening of THF, including the use of strong electrophilic activators like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to generate highly reactive intermediates. nih.gov
| Cyclic Ether | Ring Size | Approximate Ring Strain (kJ/mol) | Reactivity with Nucleophiles | Typical Conditions |
|---|---|---|---|---|
| Oxirane (Epoxide) | 3 | ~115 | High | Acidic or basic/nucleophilic conditions |
| Oxetane | 4 | ~105 | Moderate | Requires strong nucleophiles or acid catalysis |
| Oxolane (THF) | 5 | ~25 | Low | Requires strong acid catalysis or potent electrophilic activation |
Transition State Analysis and Reaction Pathway Elucidation
Understanding the intricate details of reaction mechanisms, such as the hydrolysis of the ester group or the ring-opening of the oxolane moiety, often requires sophisticated computational and experimental techniques. Transition state analysis is a key component of these investigations, providing insights into the energy barriers and structural features of the highest-energy point along a reaction coordinate. arkat-usa.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. mdpi.com These calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. For instance, in the hydrolysis of an ester, computational analysis can model the transition state of the nucleophilic attack of water on the carbonyl carbon, revealing details about bond formation and cleavage. nih.govresearchgate.netresearchgate.net Experimental techniques, such as kinetic isotope effect studies, can complement these calculations by providing empirical data about the bonding changes occurring in the rate-determining step of a reaction. nih.gov
For complex reactions like the ring-opening of cyclic ethers, computational studies can help elucidate the role of catalysts, predict regioselectivity, and visualize the entire reaction mechanism. nih.gov By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism under a given set of conditions. mdpi.com
| Step in Computational Analysis | Description | Information Gained |
|---|---|---|
| 1. Geometry Optimization | Calculating the lowest energy structure for reactants, products, and any intermediates. | Provides stable molecular structures and their relative energies (thermodynamics). |
| 2. Transition State (TS) Search | Locating the first-order saddle point on the potential energy surface connecting reactants and products. | Determines the structure of the highest-energy point in the reaction. |
| 3. Frequency Calculation | Calculating the vibrational frequencies of the optimized structures. A true TS has exactly one imaginary frequency. | Confirms the identity of the transition state and provides the zero-point vibrational energy for more accurate energy calculations. |
| 4. Reaction Pathway Following (IRC) | Mapping the Intrinsic Reaction Coordinate to confirm that the found transition state connects the desired reactants and products. | Elucidates the complete reaction pathway and ensures the correct transition state has been identified. |
| 5. Energy Profile Construction | Plotting the relative energies of all species along the reaction coordinate. | Visualizes the reaction mechanism, including activation energy barriers (kinetics) and overall reaction energy (thermodynamics). |
Theoretical and Computational Studies on Phenyl Oxolane 2 Carboxylate
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties like bond lengths, bond angles, and charge distributions.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for structural elucidation.
For a molecule like Phenyl oxolane-2-carboxylate, DFT calculations, typically using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or 6-311+G**, can be employed to optimize the molecular geometry. These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules, such as phenyl quinoline-2-carboxylate, have demonstrated that DFT can accurately predict geometric parameters that are in close agreement with experimental data from X-ray crystallography researchgate.net. The optimized geometry from DFT serves as the basis for calculating other properties, including vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap, which indicates the molecule's kinetic stability and reactivity potential digitellinc.comnih.gov.
Table 1: Representative DFT-Calculated Structural Parameters for Analogous Ester Compounds Note: This table presents typical data from DFT calculations on related ester molecules to illustrate the outputs of such an analysis for this compound.
| Parameter | Functional/Basis Set | Calculated Value | Experimental Value | Reference Compound |
|---|---|---|---|---|
| C=O Bond Length | B3LYP/6-311G** | 1.210 Å | 1.1997 Å | Phenyl quinoline-2-carboxylate researchgate.net |
| C-O (Ester) Bond Length | B3LYP/6-311G** | 1.358 Å | 1.3494 Å | Phenyl quinoline-2-carboxylate researchgate.net |
| HOMO-LUMO Gap | B3LYP/6-31G(d) | 5.36 eV | N/A | 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone digitellinc.com |
The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a continuous set of puckered conformations, primarily the envelope (E) and twist (T) forms. The presence of the phenyl carboxylate substituent at the C2 position significantly influences the conformational preference of the ring.
Computational studies on the closely related tetrahydro-2-furoic acid (THFA) have shown that the oxolane ring predominantly adopts envelope conformations researchgate.net. In these structures, one atom is puckered out of the plane formed by the other four. The position of this out-of-plane atom determines the specific conformer (e.g., ¹E, E₁, etc.). The orientation of the substituent group (the ester group in this compound) relative to the ring is also critical. Rotations around the C2-C(O) and C(O)-O(phenyl) bonds lead to different rotational isomers (rotamers). A DFT conformational analysis of methyl tetrahydrofuran-2-carboxylate has also been performed to understand its stable conformations medchemexpress.com. For this compound, a thorough conformational search would involve systematically rotating these key dihedral angles and puckering the oxolane ring to locate all low-energy minima on the potential energy surface. The relative energies of these conformers, corrected for zero-point vibrational energy, determine their predicted population at a given temperature.
Computational Modeling for Reaction Mechanism Elucidation
Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
A potential energy surface (PES) is a multidimensional map that relates the energy of a molecular system to its geometry. By mapping the PES for a specific reaction, chemists can identify the lowest energy path from reactants to products. This path includes transition states (the highest energy point along the reaction coordinate) and any intermediates (stable species formed during the reaction).
For the synthesis of this compound, such as through the esterification of tetrahydrofuran-2-carboxylic acid with phenol (B47542), computational methods can map the reaction pathway. DFT calculations have been used to explore the PES for acid-catalyzed esterification, revealing that the reaction proceeds through a series of steps involving protonation, nucleophilic attack, and dehydration rsc.org. Similarly, computational studies on the ring-opening of the oxolane ring in tetrahydrofuran (B95107) (THF) have mapped the PES to understand the mechanism and energetics of the process nih.govacs.org. The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structures of reactants, intermediates, and products correspond to true minima on the PES nih.gov.
The transition state is the energetic bottleneck of a reaction, and its energy relative to the reactants defines the activation energy (Ea). By locating the transition state structure on the potential energy surface, its energy can be calculated. This allows for the direct prediction of the reaction's activation energy, which is a key parameter in the Arrhenius equation that governs the reaction rate.
Theoretical studies on related reactions, such as the hydrolysis of phenyl esters and the ring-opening of THF, have successfully used DFT to calculate activation barriers acs.orgresearchgate.net. For example, a theoretical investigation into the ring-opening of THF by a frustrated Lewis pair calculated the free energy of activation to be 22.1 kcal/mol, providing a quantitative measure of the reaction's kinetic feasibility nih.gov. From the calculated activation energy and other thermodynamic data derived from vibrational frequency calculations, it is possible to estimate the reaction rate constant (k) using Transition State Theory.
Table 2: Representative Calculated Activation Energies for Analogous Reactions Note: This table illustrates typical activation energy values obtained from computational studies on reactions relevant to the synthesis or transformation of this compound.
| Reaction Type | Computational Method | Calculated Activation Energy (Ea) | System Studied |
|---|---|---|---|
| Acid-Catalyzed Esterification | DFT | 4–10 kcal/mol | Carboxylic Acid + Alcohol rsc.org |
| THF Ring Opening | DFT | 22.1 kcal/mol | THF + Al/P FLP nih.gov |
| Oxetane Ring Opening | DFT | ~10.5 kcal/mol (catalyzed) | Oxetane intermediate with water researchgate.net |
Most chemical reactions are performed in a solvent, which can significantly influence both the thermodynamics (relative stability of reactants and products) and kinetics (activation energy) of the reaction. Computational models can account for these effects.
The most common methods are implicit (continuum) solvation models, such as the Polarizable Continuum Model (PCM) or the SMD model. In these approaches, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method effectively captures the bulk electrostatic effects of the solvent. For instance, studies on phenyl ester hydrolysis have used continuum models to investigate how a solvent stabilizes charged intermediates or transition states researchgate.net. DFT calculations on the ring-opening polymerization of cyclic esters also frequently employ continuum models to simulate the reaction environment in solvents like dichloromethane (B109758) kuleuven.be. For reactions where specific solvent-solute interactions like hydrogen bonding are crucial, an explicit solvent model, where one or more solvent molecules are included directly in the quantum mechanical calculation, may be used to achieve higher accuracy researchgate.net.
Computational Design and Prediction of Novel this compound Analogues
The computational design and in silico prediction of novel analogues of this compound represent a pivotal step in modern chemistry, enabling the targeted synthesis of molecules with desired properties. This approach significantly reduces the time and resources required for experimental studies by prioritizing candidates with the highest potential. Methodologies in this domain are diverse, ranging from quantitative structure-activity relationship (QSAR) models to more complex molecular dynamics simulations.
One of the primary strategies in the computational design of novel analogues involves the modification of the core this compound structure with various functional groups and the subsequent prediction of their properties. For instance, the design of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives has been successfully undertaken to identify potent dual agonists for specific biological targets. nih.gov This process often begins with the creation of a virtual library of analogues, where substituents on the phenyl ring or the oxolane ring are systematically varied.
Following the generation of a virtual library, a range of computational tools can be employed to predict the physicochemical and biological properties of these novel analogues. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for filtering out compounds with unfavorable pharmacokinetic profiles at an early stage. johnshopkins.edu For example, in the design of new quinoxalin-2(1H)-one derivatives, these predictive models helped in identifying candidates with promising safety profiles. johnshopkins.edu
Molecular docking is another powerful tool used to predict the binding affinity and mode of interaction of the designed analogues with specific molecular targets. In the context of anticancer agent design, docking studies with benzothiazole (B30560) derivatives were used to estimate their binding scores with estrogen receptors, allowing for the selection of the most promising candidates for synthesis. amrita.edu
The predicted properties of designed analogues are often presented in data tables to facilitate comparison and selection. An example of such a table, based on the types of data generated in computational studies of similar heterocyclic compounds, is provided below.
Table 1: Predicted Properties of Designed this compound Analogues
| Analogue ID | Substituent on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Lipophilicity (logP) |
|---|---|---|---|---|
| PO-001 | 4-Cl | -8.2 | -3.5 | 2.8 |
| PO-002 | 4-OCH3 | -7.9 | -3.1 | 2.5 |
| PO-003 | 4-NO2 | -8.5 | -3.8 | 2.9 |
| PO-004 | 3-F | -8.1 | -3.4 | 2.7 |
| PO-005 | 2-CH3 | -7.5 | -3.0 | 2.6 |
Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information generated in computational design studies.
Application of Computational Methodologies for Structure-Reactivity Relationships in Non-Biological Contexts
Computational methodologies are instrumental in elucidating the intricate relationships between the structure of this compound and its chemical reactivity in non-biological systems. Density Functional Theory (DFT) and other ab initio methods are at the forefront of these investigations, providing deep insights into the electronic structure and its influence on reaction mechanisms.
A key area of investigation is the effect of substituents on the phenyl ring on the reactivity of the ester functional group. For phenyl esters, it has been demonstrated through ab initio calculations that the electron-donating or electron-withdrawing nature of a substituent significantly alters the electronic properties of the entire molecule. nih.gov Electron-withdrawing substituents, for example, can increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. nih.gov
These substituent effects can be quantified and correlated with experimentally observable reaction rates through the use of Hammett plots, which provide a linear free-energy relationship. Computational studies can predict the parameters of these relationships by calculating the energies of reactants, transition states, and products for a series of substituted analogues.
Frontier Molecular Orbital (FMO) theory is another powerful computational tool applied in this context. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are critical descriptors of chemical reactivity. For a series of 4-(methoxycarbonyl)phenyl 5-arylfuran-2-carboxylates, DFT calculations have shown that a smaller HOMO-LUMO gap correlates with higher reactivity. mdpi.com A lower energy gap suggests that the molecule is more polarizable and can more readily participate in chemical reactions. mdpi.com
The insights gained from these computational studies are not only of theoretical interest but also have practical implications. For instance, in the field of polymer chemistry, understanding the structure-reactivity relationships of cyclic esters is crucial for designing and controlling ring-opening polymerization reactions. nih.govresearchgate.net DFT modeling can help in predicting the polymerizability of different cyclic ester monomers and in designing catalysts that can control the polymerization process. nih.gov
To illustrate the kind of data generated in these studies, the following table presents calculated electronic properties for a hypothetical series of substituted phenyl oxolane-2-carboxylates.
Table 2: Calculated Electronic Properties and Reactivity Descriptors for Substituted this compound Analogues
| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) | Electrophilicity Index (ω) |
|---|---|---|---|---|---|
| -H | -6.8 | -1.2 | 5.6 | 2.8 | 2.86 |
| -Cl | -7.0 | -1.5 | 5.5 | 2.75 | 3.14 |
| -OCH3 | -6.5 | -1.1 | 5.4 | 2.7 | 2.78 |
| -NO2 | -7.5 | -2.0 | 5.5 | 2.75 | 3.68 |
Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed in computational studies of similar compounds.
These calculated descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound and its derivatives in various non-biological chemical transformations.
Advanced Spectroscopic Characterization Methodologies for Phenyl Oxolane 2 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of Phenyl oxolane-2-carboxylate in solution. One-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus, while advanced two-dimensional (2D) techniques offer deeper insights into connectivity, spatial proximity, and stereochemical relationships.
A hypothetical ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the phenyl and oxolane rings. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their multiplicity depending on the substitution pattern of the phenyl ring. The protons of the oxolane ring would resonate in the upfield region. Specifically, the proton at the C2 position, being adjacent to both the ester oxygen and the chiral center, would likely appear as a multiplet around 4.5 ppm. The protons at the C5 position, adjacent to the ring oxygen, would be expected around 4.0 ppm, while the C3 and C4 protons would resonate further upfield, between 2.0 and 2.5 ppm.
Similarly, a ¹³C NMR spectrum would provide characteristic chemical shifts for each carbon atom. The carbonyl carbon of the ester group would be the most downfield signal, typically around 170 ppm. The aromatic carbons would appear in the 120-150 ppm range, while the carbons of the oxolane ring would be found in the upfield region, with the C2 carbon appearing around 75-80 ppm due to its connection to two oxygen atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| Phenyl-C1' | - | ~150 |
| Phenyl-C2'/C6' | ~7.4 (d) | ~122 |
| Phenyl-C3'/C5' | ~7.2 (t) | ~129 |
| Phenyl-C4' | ~7.3 (t) | ~126 |
| Oxolane-C2 | ~4.5 (dd) | ~78 |
| Oxolane-C3 | ~2.2-2.4 (m) | ~28 |
| Oxolane-C4 | ~2.0-2.2 (m) | ~25 |
| Oxolane-C5 | ~3.9-4.1 (m) | ~68 |
Note: The predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
Elucidation of Stereochemical Features Using Advanced 2D NMR Techniques
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the relative stereochemistry of this compound.
A COSY experiment would reveal the scalar coupling network within the molecule, confirming the connectivity of the protons in the oxolane ring. Cross-peaks would be observed between the C2 proton and the C3 protons, between the C3 and C4 protons, and between the C4 and C5 protons.
A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative orientation of the phenyl group with respect to the oxolane ring. For instance, a Nuclear Overhauser Effect (NOE) between the C2 proton of the oxolane ring and the ortho-protons (C2'/C6') of the phenyl ring would suggest a specific spatial arrangement. The presence or absence of NOEs between protons on the oxolane ring can help to define its conformation, such as an envelope or twist form.
Dynamic NMR Studies for Conformational Exchange Processes
The oxolane ring of this compound is not planar and can undergo rapid conformational exchange processes, primarily pseudorotation. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these dynamic equilibria.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the oxolane ring protons. At high temperatures, where the conformational exchange is fast on the NMR timescale, the signals for the axial and equatorial protons at a given position may be averaged, resulting in sharp, time-averaged signals. As the temperature is lowered, the rate of exchange decreases, leading to broadening of the signals. At the coalescence temperature, the individual signals for the different conformers begin to merge. Below the coalescence temperature, in the slow exchange regime, separate signals for the distinct conformers may be observed.
From the analysis of the line shapes at different temperatures, the rate constants for the conformational exchange can be determined, and the activation energy barrier (ΔG‡) for the process can be calculated. For tetrahydrofuran (B95107) and its derivatives, these barriers are typically low, indicating a high degree of conformational flexibility.
Chiral NMR Shift Reagents for Enantiomeric Excess and Absolute Configuration Determination
For a chiral molecule like this compound, determining the enantiomeric excess (ee) and absolute configuration is crucial. Chiral NMR shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used for this purpose.
Upon addition of a chiral shift reagent to a solution of a racemic or enantiomerically enriched sample of this compound, the reagent will form diastereomeric complexes with the (R)- and (S)-enantiomers. These diastereomeric complexes will have different NMR spectra. The interaction with the paramagnetic lanthanide ion will induce significant shifts in the proton resonances, and the magnitude of these shifts will be different for the two enantiomers. This results in the splitting of signals in the ¹H NMR spectrum, allowing for the direct integration of the signals corresponding to each enantiomer and thus the determination of the enantiomeric excess.
While less common for absolute configuration determination than other methods, in some cases, empirical models relating the direction of the induced shifts to the absolute stereochemistry of the substrate have been developed.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions.
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the ether linkage in the oxolane ring would give rise to strong bands in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching vibrations would be observed as a series of bands between 1600 and 1450 cm⁻¹, and the C-H stretching vibrations of the aromatic and aliphatic protons would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 (weak) | 3100-3000 (strong) |
| Aliphatic C-H Stretch | 3000-2850 (medium) | 3000-2850 (medium) |
| C=O Stretch (Ester) | 1730 (strong) | 1730 (weak) |
| Aromatic C=C Stretch | 1600, 1580, 1490, 1450 (medium) | 1600, 1580, 1490, 1450 (strong) |
| C-O Stretch (Ester) | 1280, 1120 (strong) | 1280, 1120 (weak) |
| C-O-C Stretch (Ether) | 1100 (strong) | 1100 (weak) |
| Phenyl Ring Breathing | Not typically observed | ~1000 (strong) |
Note: Predicted frequencies are based on typical values for the respective functional groups.
Investigation of Hydrogen Bonding and Intermolecular Interactions
While this compound itself does not have a hydrogen bond donor, it can act as a hydrogen bond acceptor at the ester carbonyl oxygen and the ether oxygen of the oxolane ring. The study of its interactions with proton-donating solvents (e.g., alcohols) can be performed using vibrational spectroscopy.
The formation of a hydrogen bond to the carbonyl oxygen would result in a lowering of the C=O stretching frequency in the IR spectrum. The magnitude of this shift would be proportional to the strength of the hydrogen bond. Similarly, hydrogen bonding to the ether oxygen could affect the C-O-C stretching vibrations. By studying these shifts in different solvents, information about the relative basicity of the two oxygen atoms and the nature of the intermolecular interactions can be obtained.
Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry
Vibrational Circular Dichroism (VCD) is a powerful technique for the determination of the absolute stereochemistry of chiral molecules in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
A VCD spectrum consists of positive and negative bands corresponding to the vibrational modes of the molecule. The sign and intensity of these bands are highly sensitive to the three-dimensional arrangement of the atoms, i.e., the absolute configuration.
The experimental VCD spectrum of an enantiomer of this compound would be compared to the theoretically calculated VCD spectrum for a known absolute configuration (e.g., the (R)-enantiomer). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of the enantiomer under investigation. This method is particularly valuable as it does not require crystallization of the compound, which is a prerequisite for X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic molecules, providing highly accurate mass measurements that facilitate unambiguous elemental composition assignment. For this compound, HRMS is instrumental in confirming its molecular formula and probing its structure through fragmentation analysis.
Precise Mass Determination and Elemental Composition Assignment
HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy (typically < 5 ppm). This precision allows for the determination of the elemental formula of the parent molecule and its fragments.
For this compound, the molecular formula is C₁₁H₁₂O₃. The theoretical (monoisotopic) exact mass of the neutral molecule can be calculated with high precision. When ionized, typically by adding a proton [M+H]⁺ or a sodium ion [M+Na]⁺, the resulting experimental m/z value is compared against a theoretical value. The close correlation between the experimental and theoretical mass confirms the elemental composition.
| Species | Molecular Formula | Theoretical Exact Mass (Da) | Adduct Ion | Theoretical m/z |
|---|---|---|---|---|
| This compound | C₁₁H₁₂O₃ | 192.07864 | [M+H]⁺ | 193.08647 |
| This compound | C₁₁H₁₂O₃ | 192.07864 | [M+Na]⁺ | 215.06840 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, collision-induced dissociation (CID) of the protonated molecular ion ([C₁₁H₁₂O₃+H]⁺, m/z 193.086) would induce cleavage at the most labile bonds.
The primary fragmentation pathways for phenyl esters typically involve cleavage of the ester linkage. nih.gov The expected fragmentation for this compound would include:
Loss of the oxolane-2-carboxylate moiety: Cleavage of the ester C-O bond could result in the formation of a benzoyl cation or related phenyl-containing fragments.
Cleavage within the oxolane ring: The tetrahydrofuran ring can undergo ring-opening followed by fragmentation.
Loss of phenol (B47542): A common pathway involves the cleavage of the aryl C-O bond to lose a neutral phenol molecule (C₆H₆O), resulting in a fragment ion corresponding to the protonated oxolane-2-carbonyl moiety.
Decarboxylation: Loss of carbon dioxide (CO₂) is another potential fragmentation pathway for carboxylate-containing compounds.
These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of the phenyl ring, the ester group, and the oxolane ring. researchgate.net
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 121.02895 | Tetrahydrofuran | C₄H₈O | Protonated Benzoic Acid |
| 99.04460 | Phenol | C₆H₆O | Oxolane-2-carbonyl cation |
| 105.03340 | - | - | Benzoyl cation |
| 77.03913 | - | - | Phenyl cation |
X-ray Diffraction Studies for Solid-State Structure and Polymorphism
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on molecular geometry, conformation, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction (SCXRD) analysis, when a suitable single crystal can be grown, provides an unambiguous determination of the molecular structure. researchgate.net For this compound, an SCXRD study would yield precise data on:
Bond lengths and angles: Confirming the expected values for the phenyl ring, ester linkage, and oxolane ring.
Conformation: Determining the puckering of the five-membered oxolane ring (e.g., envelope or twist conformation) and the relative orientation of the phenyl group with respect to the ester and oxolane moieties. researchgate.net
Crystal Packing: Revealing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions, such as C-H···O or π-π stacking interactions, which stabilize the crystal structure. scirp.org
Absolute Stereochemistry: If the compound is chiral, SCXRD can determine its absolute configuration.
The resulting data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, provide a complete picture of the molecule's solid-state architecture. researchgate.netmdpi.com
Powder X-ray Diffraction for Polymorphic Forms and Crystallinity
Polymorphism is the ability of a compound to exist in two or more crystalline forms, which can have different physical properties. researchgate.net Powder X-ray diffraction (PXRD) is the primary technique for identifying and characterizing these polymorphic forms. rigaku.comcreative-biostructure.com
Each polymorph of this compound would produce a unique PXRD pattern, characterized by a distinct set of diffraction peak positions (2θ angles) and relative intensities. nih.gov PXRD is used to:
Identify Crystalline Forms: By comparing the experimental PXRD pattern of a bulk sample to reference patterns of known polymorphs, the specific crystalline form can be identified.
Assess Crystallinity: A highly crystalline sample will produce sharp, well-defined diffraction peaks, whereas an amorphous sample will show a broad, featureless "halo". americanpharmaceuticalreview.com This is crucial for controlling the physical properties of the solid material.
Monitor Phase Transitions: PXRD can be used to study how the crystalline form changes under different conditions, such as temperature, humidity, or pressure, providing insight into the stability of different polymorphs. cambridge.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing molecules containing chromophores—functional groups with π-electrons or non-bonding electrons that absorb light.
In this compound, the primary chromophore is the phenyl ester group. The π-electron system of the benzene (B151609) ring conjugated with the carbonyl group of the ester gives rise to characteristic absorption bands. The expected UV-Vis spectrum in a non-polar solvent like hexane would typically show:
An intense absorption band (the E2-band) around 230-240 nm, corresponding to a π → π* transition of the conjugated system.
A weaker, fine-structured absorption band (the B-band) between 270-280 nm, which is characteristic of the benzene ring and corresponds to a symmetry-forbidden π → π* transition. rsc.org
A very weak absorption band corresponding to the n → π* transition of the carbonyl group, which may be observed as a shoulder on the more intense π → π* bands. masterorganicchemistry.com
Solvent polarity can influence the position of these absorption maxima (solvatochromism).
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~235 | High (~10,000) | π → π | Phenyl ester |
| ~275 | Low (~1,000) | π → π (B-band) | Phenyl ring |
| >300 | Very Low (<100) | n → π* | Carbonyl group |
Applications of Phenyl Oxolane 2 Carboxylate in Non Biological Chemical Sciences
Coordination Chemistry and Ligand Design
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion surrounded by a set of bound molecules or ions, known as ligands. The design of new ligands is crucial for the development of novel metal complexes with specific catalytic, magnetic, or optical properties.
Transition metal carboxylate complexes are a well-established class of coordination compounds with diverse structures and applications. wikipedia.org Carboxylate ligands can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. researchgate.net In the context of Phenyl oxolane-2-carboxylate, the carboxylate group is the primary site for coordination to a metal center. The oxygen atoms of the carboxylate can act as Lewis bases, donating electron pairs to a Lewis acidic metal ion.
The coordination behavior of this compound as a ligand is expected to be influenced by both the electronic properties of the phenyl group and the steric bulk of the entire molecule. The phenyl group, being electron-withdrawing, may modulate the electron density on the carboxylate oxygen atoms, thereby influencing the strength of the metal-ligand bond. Furthermore, the rigid and bulky nature of the phenyl and oxolane components could play a significant role in directing the self-assembly of metal-ligand frameworks, potentially leading to the formation of coordination polymers with specific topologies. mdpi.com
While the coordination chemistry of many carboxylate ligands has been extensively studied, there is a notable lack of specific research on metal complexes involving this compound as a ligand in the publicly available scientific literature. However, based on the known coordination modes of similar carboxylate-containing molecules, several possibilities can be postulated.
Potential Coordination Modes of this compound:
| Coordination Mode | Description | Potential Structural Outcome |
| Monodentate | Only one of the carboxylate oxygen atoms binds to the metal center. | Formation of simple mononuclear complexes or coordination polymers if other ligands are involved. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring. | Increased stability of the resulting metal complex due to the chelate effect. |
| Bidentate Bridging | Each of the carboxylate oxygen atoms binds to a different metal center, linking them together. | Formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. |
It is important to note that the actual coordination mode adopted would depend on various factors, including the nature of the metal ion, the solvent system used, and the reaction conditions.
Metal complexes are widely used as catalysts in a vast array of chemical transformations. The ligand plays a critical role in determining the catalytic activity and selectivity of the metal center. While there is no direct evidence in the scientific literature for the use of this compound in either homogeneous or heterogeneous catalysis, its structure suggests potential avenues for such applications.
In homogeneous catalysis, a soluble metal complex of this compound could potentially catalyze reactions such as oxidation, reduction, or carbon-carbon bond formation. The chiral nature of the oxolane ring is particularly noteworthy. If an enantiomerically pure form of this compound were used as a ligand, the resulting chiral metal complex could be explored as a catalyst for asymmetric reactions, where the goal is to produce one enantiomer of a chiral product selectively.
In the realm of heterogeneous catalysis, this compound could be used to synthesize metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. The porosity and high surface area of MOFs make them attractive candidates for applications in gas storage, separation, and heterogeneous catalysis. A MOF constructed with this compound as the organic linker would possess a chiral framework, which could be advantageous for enantioselective catalytic processes.
Although the catalytic applications of this compound remain hypothetical at present, the broader field of metal carboxylate catalysis is well-developed, with cobalt carboxylates, for instance, being used in industrially important oxidation reactions. researchgate.net
Materials Science and Polymer Chemistry
The unique combination of a rigid aromatic ring and a potentially chiral aliphatic ring makes this compound an interesting candidate for the development of new materials and polymers.
This compound can be envisioned as a monomer or a modifying agent in polymer synthesis. The carboxylate group can be chemically transformed into other functional groups, such as an acid chloride or an alcohol, which can then participate in polymerization reactions. For example, conversion to a diol would allow its incorporation into polyesters or polyurethanes.
The presence of the phenyl group would be expected to enhance the thermal stability and mechanical properties of the resulting polymer due to its rigid nature. The incorporation of this compound into a polymer backbone could also influence its solubility and processing characteristics. The similarity between the furan (B31954) ring and the phenyl ring has led to the development of furan-based polymers as bio-based alternatives to their phenyl-based counterparts, suggesting that the properties of phenyl-containing polymers are desirable. acs.org
There is, however, a lack of specific examples in the literature detailing the polymerization of this compound or its incorporation into polymer composites. The general principles of polymer chemistry suggest that this would be a feasible, albeit unexplored, area of research.
Advanced functional materials are designed to possess specific properties for targeted applications. The chirality of this compound is a key feature that could be exploited in the development of such materials. For instance, polymers or liquid crystals containing enantiomerically pure this compound could exhibit chiroptical properties, making them potentially useful in applications such as chiral chromatography, sensors, or optical devices.
Furthermore, the ester linkage in this compound is susceptible to hydrolysis. This property could be utilized in the design of biodegradable polymers. The rate of degradation could potentially be tuned by modifying the substituents on the phenyl ring or the oxolane ring. While phenyl carboxylate-containing polymers have been investigated for various applications, the specific use of this compound in this context has not been reported. nih.gov
Role as Chiral Synthons and Auxiliaries in Asymmetric Organic Synthesis
Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically enriched form, is of paramount importance in the pharmaceutical and fine chemical industries. One common strategy to achieve this is the use of chiral auxiliaries. wikipedia.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.
While this compound itself is not a widely recognized chiral auxiliary, its constituent parts, particularly a chiral oxolane carboxylic acid derivative, share features with known successful auxiliaries. For instance, chiral oxazolidinones are a well-known class of chiral auxiliaries that are used to direct a variety of asymmetric transformations. nih.gov
An enantiomerically pure derivative of oxolane-2-carboxylic acid could be attached to a prochiral molecule to form a substrate for asymmetric synthesis. The chiral environment provided by the oxolane ring would then bias the approach of a reagent from one face of the molecule over the other, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral oxolane moiety would yield the desired enantiomerically enriched product.
The effectiveness of a chiral auxiliary depends on several factors, including its ability to enforce a high degree of stereocontrol, its ease of attachment and removal, and its recyclability. The potential of this compound or its derivatives as chiral synthons or auxiliaries is an area that warrants further investigation. Chiral 2-oxazolines, which can be synthesized from amino alcohols and carboxylic acids, are valuable ligands for asymmetric catalysis, highlighting the utility of chiral cyclic structures derived from carboxylic acids. nih.govmdpi.com
Precursors in the Synthesis of Other Complex Organic Molecules for Industrial or Research Applications
Extensive research into the applications of this compound reveals a notable scarcity of documented instances where this specific compound serves as a direct precursor in the synthesis of complex organic molecules for industrial or research purposes. While the parent compound, tetrahydro-2-furoic acid, and its various other esters and amides are utilized in the synthesis of pharmaceuticals, specific examples detailing the synthetic utility of the phenyl ester are not prevalent in readily available scientific literature. wikipedia.org
Theoretically, the structure of this compound lends itself to several potential synthetic transformations. The phenyl ester functional group can act as a leaving group in nucleophilic acyl substitution reactions, allowing for the formation of other esters (transesterification), amides, or the hydrolysis to the parent carboxylic acid. The phenoxy group is a better leaving group than an alkoxy group, which could make phenyl esters more reactive acylating agents under certain conditions.
The tetrahydrofuran (B95107) ring is a stable heterocyclic motif present in many natural products and biologically active molecules. nih.gov Therefore, derivatives of tetrahydrofuran-2-carboxylic acid are valuable building blocks in organic synthesis. cdnsciencepub.comresearchgate.net In principle, this compound could be employed in multi-step synthetic sequences where the phenyl ester is either converted to another functional group early in the synthesis or carried through several steps before transformation.
However, despite these theoretical possibilities, a thorough review of chemical literature and databases does not yield specific, well-documented examples of this compound being used as a key intermediate or starting material for the synthesis of more complex molecules in an industrial or academic research setting. The applications of related compounds, particularly tetrahydro-2-furoic acid itself, are more commonly reported. wikipedia.org For instance, tetrahydro-2-furoic acid has been used in the synthesis of drugs like alfuzosin, faropenem, and tecadenoson. wikipedia.org
Due to the lack of specific research findings on the use of this compound as a synthetic precursor, a data table detailing such applications cannot be constructed. The available evidence suggests that while structurally similar compounds are important in chemical synthesis, this compound is not a commonly utilized precursor, or its use is not widely published.
Future Directions and Emerging Research Avenues in Phenyl Oxolane 2 Carboxylate Chemistry
Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact
The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For Phenyl oxolane-2-carboxylate, research is anticipated to pivot from traditional synthetic methods towards more environmentally benign and atom-economical processes. Key areas of exploration include the development of catalytic systems that minimize waste and the use of renewable resources and greener solvents.
Future research will likely focus on:
Biocatalysis: Employing enzymes, such as lipases, for the esterification of phenol (B47542) with oxolane-2-carboxylic acid. This approach offers high selectivity under mild conditions (ambient temperature and pressure) and reduces the need for harsh catalysts and solvents.
Heterogeneous Catalysis: Designing solid acid catalysts or supported metal catalysts for the direct esterification process. These catalysts can be easily recovered and reused, minimizing waste streams and simplifying product purification compared to homogeneous catalysts like sulfuric acid. google.com
Renewable Feedstocks: Investigating pathways to derive the oxolane moiety from biomass. For instance, levulinic acid, a platform chemical derivable from lignocellulose, can be a precursor to γ-valerolactone and subsequently to functionalized tetrahydrofurans.
Green Solvents: Moving away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives. 2-Methyltetrahydrofuran (2-MeTHF), a derivative of the oxolane ring itself, is recognized as a green solvent and could be an ideal reaction medium. researchgate.net
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Traditional Route (e.g., Fischer Esterification) | Emerging Sustainable Routes |
|---|---|---|
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipase), Heterogeneous solid acids |
| Solvent | Toluene (B28343), Benzene (B151609) (VOCs) | 2-Methyltetrahydrofuran, Supercritical CO₂, Ionic Liquids |
| Byproducts | Stoichiometric salt waste after neutralization | Minimal waste, water is often the only byproduct |
| Energy Input | High temperatures, often requiring reflux | Mild conditions, often near room temperature |
| Atom Economy | Moderate | High to Excellent |
Investigation of Uncharted Reactivity Patterns and Rearrangements
The this compound molecule possesses several reactive sites, including the ester linkage, the aromatic ring, and the C-H bonds of the oxolane ring. Future research is expected to move beyond predictable reactions like ester hydrolysis or aromatic substitution to uncover more complex and novel transformations.
Key areas for investigation include:
C-H Functionalization: The oxolane ring, particularly the C-H bonds alpha to the ether oxygen, presents a target for direct functionalization. organic-chemistry.org Advanced catalytic methods, including photoredox and transition-metal catalysis (e.g., using nickel or palladium), could enable the introduction of new substituents without pre-functionalization, opening pathways to complex derivatives.
Ring-Opening Reactions: Exploring selective ring-opening of the tetrahydrofuran (B95107) moiety to yield linear polymer precursors or functionalized aliphatic chains. For example, acid-catalyzed ring-opening polymerization of tetrahydrofuran is a known industrial process to produce poly(tetramethylene ether) glycol (PTMEG) acs.org; similar controlled reactions on the substituted monomer could yield novel materials.
Decarboxylative Couplings: Utilizing the carboxylate group as a leaving group in cross-coupling reactions to form C-C or C-heteroatom bonds directly at the 2-position of the oxolane ring. This would provide a powerful tool for derivatization.
Integration of Flow Chemistry and Automation for Enhanced Synthetic Efficiency and Scalability
To transition this compound from a laboratory-scale compound to a potentially valuable industrial building block, its synthesis must be efficient, safe, and scalable. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing.
Future developments in this area will likely involve:
Continuous Flow Esterification: Designing microreactor systems for the esterification step. These systems provide superior heat and mass transfer, allowing for rapid optimization, higher yields, and improved safety by minimizing the volume of reagents at any given time.
Multi-Step Telescoped Synthesis: Integrating the synthesis of the oxolane-2-carboxylic acid precursor and its subsequent esterification into a continuous, multi-step flow process without isolating intermediates. This "telescoping" of reactions significantly reduces waste, time, and cost.
Automated Optimization: Utilizing automated platforms with real-time analytics (e.g., inline IR or NMR spectroscopy) to rapidly screen reaction conditions (temperature, pressure, catalyst loading, residence time) and identify optimal synthetic protocols.
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Poor, potential for hot spots | Excellent, high surface-area-to-volume ratio |
| Safety | Higher risk with large volumes of reagents | Inherently safer with small internal volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling out" by running longer or in parallel |
| Process Control | Limited, slow response to changes | Precise control over temperature, pressure, and time |
| Reproducibility | Can be variable between batches | High |
Advanced Computational Predictions for Undiscovered Properties and Reactivity Profiles
In silico methods are becoming indispensable tools in modern chemical research. Advanced computational chemistry can accelerate the discovery process by predicting the properties and behavior of this compound and its derivatives before they are synthesized.
Emerging research avenues include:
DFT Calculations: Using Density Functional Theory to predict electronic structures, spectroscopic data (NMR, IR), and thermodynamic properties. mdpi.com This can aid in the structural confirmation of new derivatives and in understanding their stability.
Reaction Mechanism Modeling: Simulating potential reaction pathways, identifying transition states, and calculating activation energies. This insight can guide the design of experiments for novel reactivity patterns or help in optimizing catalytic cycles for new synthetic routes.
Materials Property Prediction: Employing molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models to predict the macroscopic properties of polymers or other materials derived from this compound, such as glass transition temperature, mechanical strength, or solubility.
Table 3: Predictable Properties Using Computational Methods
| Property | Computational Method | Application in Research |
|---|---|---|
| Spectroscopic Signatures (NMR, IR) | DFT | Structure verification of novel synthetic products |
| Reaction Energetics | DFT, Ab initio methods | Predicting feasibility of new reactions, catalyst design |
| Molecular Conformation | Molecular Mechanics, MD | Understanding stereochemical outcomes |
| Polymer Chain Interactions | MD Simulations | Predicting material properties (e.g., miscibility, mechanical) |
| Electronic Properties (HOMO/LUMO) | DFT | Screening for applications in organic electronics |
Precise Stereochemical Control in Complex Derivatization and Functionalization
The C2 carbon of the oxolane ring in this compound is a stereocenter. The ability to control the stereochemistry at this position, and at any new stereocenters introduced during derivatization, is crucial for creating molecules with well-defined three-dimensional structures.
Future research will heavily focus on:
Asymmetric Catalysis: Developing new chiral catalysts (organocatalysts or transition-metal complexes) for the enantioselective synthesis of the oxolane ring itself or for stereoselective functionalization of a pre-existing ring. researchgate.netnih.gov
Chiral Pool Synthesis: Utilizing enantiopure starting materials derived from nature (e.g., sugars or amino acids) to construct the chiral oxolane scaffold.
Diastereoselective Reactions: For molecules with existing stereocenters, controlling the introduction of new chiral centers through substrate-controlled or reagent-controlled diastereoselective reactions. This is critical for building complex, multi-chiral architectures.
Potential Applications in Niche Chemical Technologies and Emerging Fields
Excluding direct biological or pharmaceutical roles, the unique structure of this compound makes it a candidate for several niche material science and chemical technology applications.
Emerging areas of application could include:
Specialty Polymers: Serving as a monomer or an additive in the synthesis of advanced polymers. The combination of a rigid aromatic group and a flexible ether linkage could be used to tune the thermal and mechanical properties of polyesters or polyurethanes. nih.govmdpi.com It could act as a building block for polymers with enhanced solubility in organic solvents due to the tetrahydrofuran moiety. google.com
Liquid Crystals: The rigid phenyl group coupled with a potentially functionalized aliphatic ring makes derivatives of this compound interesting candidates for the design of new liquid crystalline materials.
Advanced Coatings and Resins: Incorporation into epoxy resins or polyurethane coatings, where the ether linkage of the oxolane ring can improve flexibility and impact resistance, while the phenyl group can enhance thermal stability and refractive index.
Electrolyte Formulations: The polar ether functionality of the oxolane ring suggests that derivatives could be explored as components or additives in non-aqueous electrolyte solutions for battery technologies, potentially improving ion solvation and transport properties.
Table 4: Potential Niche Applications and Relevant Structural Features
| Potential Application | Key Structural Feature(s) | Rationale |
|---|---|---|
| High-Performance Polyesters | Phenyl group (rigidity), Ester (linkage), Oxolane (flexibility) | Tuning of thermal properties (Tg, Tm) and mechanical strength. |
| Polyurethane Modifiers | Oxolane ring (polyether-like) | Can be used to create soft segments in PU elastomers, enhancing flexibility. acs.org |
| Organic Solvents | Polar ether and ester groups, non-polar phenyl group | Potential as a specialty solvent for specific polymerization or extraction processes. |
| Plasticizers | Ester functionality, bulky structure | Could serve as a non-migrating plasticizer for certain polymer systems. |
Q & A
Q. How can researchers determine the purity of phenyl oxolane-2-carboxylate in synthetic batches?
Purity assessment typically employs reversed-phase HPLC with a phenyl-based stationary phase, calibrated using certified reference standards. For quantitative analysis, integrate peak areas at 210–230 nm (optimal for carboxylate detection) and compare against a calibration curve. Purity ≥95% is achievable via recrystallization in anhydrous ethanol, as demonstrated in structural analogs like ethyl 5-(aminomethyl)oxolane-2-carboxylate hydrochloride .
Q. What analytical techniques are most suitable for confirming the structural integrity of this compound?
- NMR spectroscopy : Analyze - and -NMR to verify oxolane ring conformation (e.g., δ 4.2–4.5 ppm for oxolane protons) and phenyl group integration.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO for this compound, theoretical MW 204.23).
- Infrared spectroscopy (IR) : Identify ester carbonyl stretches (~1740 cm) and aromatic C–H bends (~700 cm) .
Q. What is a typical synthesis protocol for this compound?
A two-step esterification is common:
- Step 1 : React oxolane-2-carboxylic acid with thionyl chloride (SOCl) to form the acyl chloride intermediate.
- Step 2 : Couple with phenol under anhydrous conditions using triethylamine (TEA) as a base. Yields >80% are reported for analogous compounds like methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate .
Q. How should this compound be handled to prevent degradation during experiments?
Store under inert gas (argon/nitrogen) at –20°C in amber vials to minimize hydrolysis. Avoid prolonged exposure to moisture or temperatures >40°C, as ester bonds are labile under acidic/basic conditions. Use gloveboxes for air-sensitive reactions .
Q. How does the position of substituents on the oxolane ring influence the compound’s reactivity?
Substituents at the 3- or 4-position of the oxolane ring alter steric hindrance and electronic effects. For example, ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate (CAS EN300-6494105) shows reduced nucleophilic acyl substitution due to steric shielding of the ester group .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?
Use a Design of Experiments (DoE) approach, varying catalysts (e.g., DMAP vs. TEA), solvent polarity (THF vs. DCM), and temperature. Central Composite Design (CCD) models, as applied in histamine quantification studies, can identify synergistic effects between variables .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?
Conduct assay validation using standardized protocols (e.g., phosphatidylcholine assay kit guidelines) to control for batch-to-batch variability. Cross-validate findings with orthogonal methods (e.g., fluorescence polarization vs. ELISA) .
Q. What strategies mitigate instability of this compound under varying pH and temperature?
Perform accelerated stability studies (ICH Q1A guidelines):
- pH stability : Monitor degradation kinetics in buffers (pH 1–12) via UPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. How can interactions between this compound and biological targets be systematically studied?
Q. What methodologies address reproducibility challenges in scaled-up synthesis?
Implement Process Analytical Technology (PAT) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
